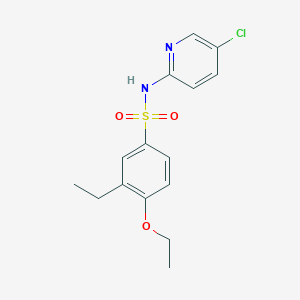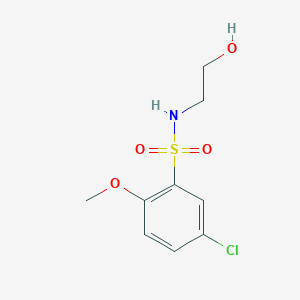![molecular formula C12H17N5O3 B224498 8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one CAS No. 1471-78-9](/img/structure/B224498.png)
8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one, commonly known as Lometrexol, is a potent antifolate agent that has been extensively studied for its potential therapeutic applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Lometrexol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. Lometrexol works by inhibiting the enzyme thymidylate synthase, which is essential for the synthesis of DNA. By inhibiting this enzyme, Lometrexol prevents cancer cells from dividing and growing.
Wirkmechanismus
Lometrexol exerts its antitumor activity by inhibiting the enzyme thymidylate synthase, which is involved in the de novo synthesis of thymidylate, a nucleotide required for DNA synthesis. Lometrexol is a potent inhibitor of thymidylate synthase and has been shown to be more effective than other antifolate agents such as methotrexate.
Biochemical and Physiological Effects:
Lometrexol has been shown to be effective against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. In addition to its antitumor activity, Lometrexol has been shown to have other biochemical and physiological effects, including the inhibition of folate-dependent enzymes, the induction of apoptosis, and the inhibition of angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Lometrexol in lab experiments is its potency and specificity. Lometrexol is a potent inhibitor of thymidylate synthase and has been shown to be more effective than other antifolate agents such as methotrexate. However, one of the limitations of using Lometrexol in lab experiments is its toxicity. Lometrexol can cause severe side effects, including myelosuppression, gastrointestinal toxicity, and renal toxicity.
Zukünftige Richtungen
There are several future directions for the study of Lometrexol. One area of research is the development of new Lometrexol analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of Lometrexol in combination with other anticancer agents to enhance its antitumor activity and reduce its toxicity. Additionally, the development of targeted delivery systems for Lometrexol could improve its efficacy and reduce its toxicity. Finally, the investigation of Lometrexol in preclinical and clinical studies for the treatment of various types of cancer is an important future direction.
Synthesemethoden
Lometrexol is synthesized through a multi-step process that involves the condensation of 2-amino-4-ethyl-5-methylpyrrolo[2,3-d]pyrimidine with formaldehyde and subsequent reduction of the resulting imine with sodium borohydride. The resulting intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate, which is then reacted with ethylamine to give Lometrexol.
Eigenschaften
CAS-Nummer |
1471-78-9 |
|---|---|
Produktname |
8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one |
Molekularformel |
C12H17N5O3 |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
8-ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5H-pteridin-7-one |
InChI |
InChI=1S/C12H17N5O3/c1-4-13-12-14-6-7-9(16-12)17(5-2)10(18)8(15-7)11(19)20-3/h6,15,19H,4-5H2,1-3H3,(H,13,14,16) |
InChI-Schlüssel |
GSFSOEVAPCDZTL-UHFFFAOYSA-N |
Isomerische SMILES |
CCNC1=NC=C2C(=N1)N(C(=O)/C(=C(/O)\OC)/N2)CC |
SMILES |
CCNC1=NC=C2C(=N1)N(C(=O)C(=C(O)OC)N2)CC |
Kanonische SMILES |
CCNC1=NC=C2C(=N1)N(C(=O)C(=C(O)OC)N2)CC |
Synonyme |
(6E)-8-ethyl-2-ethylamino-6-(hydroxy-methoxy-methylidene)-5H-pteridin- 7-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)



